molecular formula C18H17Cl2FN4OS B560028 Afuresertib CAS No. 1047644-62-1

Afuresertib

Katalognummer: B560028
CAS-Nummer: 1047644-62-1
Molekulargewicht: 427.3 g/mol
InChI-Schlüssel: AFJRDFWMXUECEW-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Afuresertib is a potent pan-AKT inhibitor . The primary target of this compound is the AKT kinase, a key player in the PI3K/AKT pathway . This pathway is constitutively active in hematologic malignancies, providing proliferative and antiapoptotic signals and possibly contributing to drug resistance .

Mode of Action

This compound functions by binding to the ATP-binding site of the AKT kinase, thereby inhibiting its activity and subsequent downstream signaling . By blocking the AKT pathway, this compound induces apoptosis and inhibits cell proliferation, making it a potent anti-cancer agent .

Biochemical Pathways

The PI3K/AKT pathway is one of the signal transduction pathways most closely related to cell proliferation and apoptosis . The regulation of various downstream molecules affects the proliferation and growth of tumor cells . This compound, by inhibiting AKT, disrupts this pathway, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

In a phase 1 study, this compound was administered orally to patients with advanced hematologic malignancies at doses ranging from 25 to 150 mg per day . The maximum tolerated dose (MTD) was established at 125 mg per day . Maximum plasma concentrations and area under the plasma concentration-time curves from time 0 to 24 hours were generally dose proportional at >75-mg doses . The median time to peak plasma concentrations was 1.5 to 2.5 hours post dose, with a half-life of approximately 1.7 days .

Result of Action

This compound has been shown to be closely related to the survival, proliferation, and apoptosis of cancer cell lines . In vivo experiments found that this compound could reduce tumor volume and mass in rats . More importantly, this compound demonstrated clinical activity against hematologic malignancies, including multiple myeloma .

Biochemische Analyse

Biochemical Properties

Afuresertib plays a significant role in biochemical reactions by inhibiting the activity of protein kinase B (AKT). AKT is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes, including glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. This compound interacts with AKT by binding to its ATP-binding site, thereby preventing its phosphorylation and activation. This inhibition disrupts downstream signaling pathways that are essential for cancer cell survival and proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis. This compound influences cell function by modulating cell signaling pathways, particularly the PI3K/AKT pathway. This modulation affects gene expression and cellular metabolism, leading to reduced cell growth and increased cell death. In esophageal cancer cell lines, this compound has been shown to reduce cell viability and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of AKT, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of AKT and its downstream targets, which are involved in cell survival, growth, and proliferation. By blocking these signaling pathways, this compound induces apoptosis and inhibits cell proliferation. Additionally, this compound affects gene expression by modulating the activity of transcription factors regulated by AKT .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has a half-life of approximately 1.7 days, and its maximum plasma concentrations are reached 1.5 to 2.5 hours post-dose. Over time, this compound’s stability and degradation can influence its long-term effects on cellular function. In in vitro and in vivo studies, this compound has shown sustained activity against cancer cells, with prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can cause adverse effects such as liver function test abnormalities. The maximum tolerated dose in clinical trials was established at 125 mg per day due to dose-limiting toxicities observed at higher doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to the PI3K/AKT signaling pathway. It interacts with enzymes such as phosphatidylinositol-3-kinase (PI3K) and protein kinase B (AKT), which are crucial for cell survival and proliferation. By inhibiting these enzymes, this compound disrupts metabolic flux and reduces the levels of metabolites that promote cancer cell growth .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cells, this compound accumulates in specific compartments, where it exerts its inhibitory effects on AKT and other signaling molecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with its target proteins. This localization is influenced by targeting signals and post-translational modifications that direct this compound to its site of action. By localizing to these compartments, this compound effectively inhibits AKT and disrupts downstream signaling pathways .

Analyse Chemischer Reaktionen

Afuresertib durchläuft verschiedene chemische Reaktionen, darunter:

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Reduktionsmittel wie Wasserstoffgas oder Lithiumaluminiumhydrid für Reduktionsreaktionen und verschiedene Katalysatoren für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Afuresertib ist unter den AKT-Inhibitoren einzigartig aufgrund seiner breiten Aktivität gegen mehrere AKT-Isoformen und seines günstigen Sicherheitsprofils . Ähnliche Verbindungen umfassen:

    MK-2206: Ein weiterer AKT-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.

    Perifosine: Ein orales Alkylphospholipid, das AKT und andere Signalwege hemmt.

    Ipatasertib: Ein selektiver AKT-Inhibitor mit klinischer Aktivität bei verschiedenen Krebsarten.

This compound zeichnet sich durch seine reversible Hemmung und seine niedrige nanomolare Potenz aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in klinischen Umgebungen macht .

Biologische Aktivität

Afuresertib is a novel ATP-competitive inhibitor of the AKT signaling pathway, which plays a critical role in various cellular processes including metabolism, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in oncology, particularly against various cancers such as breast cancer, multiple myeloma, and Langerhans cell histiocytosis (LCH). This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.

This compound targets the AKT pathway by inhibiting its enzymatic activity. AKT is a serine/threonine kinase that is frequently activated in cancer cells due to mutations or dysregulation in upstream signaling pathways. When inhibited by this compound, AKT's ability to phosphorylate downstream targets is diminished, leading to several biological effects:

  • Cell Cycle Arrest : this compound induces G1 phase cell cycle arrest by increasing the expression of p21^WAF1/CIP1 and decreasing levels of GSK-3β and FOXO family proteins. This results in reduced cell proliferation in cancer cells .
  • Apoptosis Induction : The compound enhances caspase-3 and caspase-7 activities, promoting apoptosis in sensitive cancer cell lines .
  • Synergistic Effects with Chemotherapy : this compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents like cisplatin .

Clinical Efficacy

This compound has undergone various clinical trials assessing its efficacy across different malignancies. Below is a summary of key findings from notable studies:

Study Indication Efficacy Outcomes Safety Profile
Phase Ib Study (Laekna)Breast Cancer- Overall Response Rate (ORR): 30%
- Disease Control Rate (DCR): 80%
- Median Progression-Free Survival (PFS): 7.3 months
Well-tolerated; no serious adverse events reported
Phase I StudyMultiple Myeloma- Partial responses in 3 patients
- Minimal responses in 3 patients
Favorable safety profile; dose escalation tolerated
Phase IIa StudyLCH- Clinical activity observed in treatment-naïve and refractory patientsMost patients tolerated treatment well; manageable side effects

Case Studies

  • Breast Cancer Study :
    In a recent Phase Ib study involving 70% of patients previously treated with CDK4/6 inhibitors, this compound combined with fulvestrant demonstrated promising efficacy. The study reported a confirmed ORR of 30% among all patients and an impressive DCR of 80%, indicating significant therapeutic potential in hormone receptor-positive breast cancer resistant to previous treatments .
  • Multiple Myeloma :
    A Phase I trial focused on relapsed multiple myeloma patients showed that this compound monotherapy resulted in partial responses in some participants. The study highlighted the compound's ability to target hematologic malignancies effectively while maintaining a favorable safety profile .
  • Langerhans Cell Histiocytosis (LCH) :
    In a clinical trial involving both treatment-naïve and recurrent LCH patients, this compound was administered at a dose of 125 mg. The majority tolerated the treatment well for over 24 weeks, showcasing its potential as an effective therapy for this rare neoplasm characterized by abnormal dendritic cell proliferation .

Safety Profile

This compound has generally been associated with a favorable safety profile across various studies. Common adverse events include:

  • Rash
  • Decreased white blood cell count
  • Neutropenia

Most adverse events were manageable and reversible upon treatment adjustment or supportive care. Notably, no serious adverse events were reported during the combination therapy studies, reinforcing this compound's tolerability compared to other agents within its class .

Eigenschaften

IUPAC Name

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJRDFWMXUECEW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146711
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047634-63-8, 1047644-62-1
Record name GSK 2110183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFURESERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.